N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BTD and is a heterocyclic compound that contains both sulfur and nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
BTD has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. BTD has also been found to have a positive effect on the central nervous system and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of BTD is not fully understood, but it is believed to act on multiple targets in the body. BTD has been found to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been found to activate certain receptors in the body that are involved in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
BTD has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. BTD has also been found to induce apoptosis, or programmed cell death, in tumor cells. In addition, BTD has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
BTD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BTD is also soluble in organic solvents, which makes it easy to use in various experimental setups. However, one limitation of BTD is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for BTD research. One area of interest is its potential use in treating neurodegenerative diseases. BTD has been found to have a positive effect on the central nervous system, and further research could lead to the development of new therapies for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new anti-inflammatory and anti-tumor therapies based on BTD's activity. Finally, further research is needed to fully understand the mechanism of action of BTD and to identify its specific targets in the body.
Conclusion:
In conclusion, N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide is a promising compound that has potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to identify its specific targets in the body.
Synthesemethoden
The synthesis of BTD can be achieved through a multistep process that involves the reaction of 2-aminobenzothiazole with isobutyryl chloride to form N-isobutyryl-2-aminobenzothiazole. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-9-10(7-8)14-17-13-9/h3-4,7H,1-2,5-6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOUABDVYEPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.